molecular formula C18H16ClN3OS2 B2723354 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 864919-13-1

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2723354
CAS RN: 864919-13-1
M. Wt: 389.92
InChI Key: UMELECQWWVKWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family and is known for its unique properties that make it an ideal candidate for various research applications. In

Scientific Research Applications

Structural and Synthetic Insights

The compounds similar to "2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide" exhibit a wide range of intermolecular interactions, contributing to their crystalline structures and potentially influencing their biological activities. For instance, derivatives of 1,3,4-thiadiazole demonstrate significant intermolecular interactions such as hydrogen bonds and π interactions, which are crucial for their structural stability and reactivity (Boechat et al., 2011).

Potential Applications in Antibacterial and Anticancer Research

Several studies have synthesized derivatives of thiadiazole and assessed their antibacterial and anticancer activities. These compounds, including 2-oxo-thiazolidines and 2-oxo-azetidines, have been evaluated for their effectiveness against various bacterial strains, demonstrating moderate to good activity (Desai et al., 2008). Moreover, novel derivatives of 1,3,4-thiadiazole have been promoted for their synthesis through carbodiimide condensation, offering a rapid and convenient method for creating compounds with potential biological activities (Yu et al., 2014).

Synthesis and Evaluation as Glutaminase Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the compound , have been synthesized and evaluated as glutaminase inhibitors. These inhibitors play a crucial role in cancer metabolism, and the structural analogs of BPTES, including those incorporating thiadiazole moieties, have shown promise in attenuating the growth of certain cancer cell lines (Shukla et al., 2012).

Insecticidal Activity

The potential for derivatives of thiadiazole, including compounds similar to "this compound," to act as insecticidal agents has been explored. These compounds have been assessed against pests like the cotton leafworm, indicating a promising avenue for the development of new insecticides (Fadda et al., 2017).

Antimicrobial and Antifungal Activities

Innovative heterocyclic compounds incorporating a thiadiazole moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. These activities highlight the compound's potential in addressing infectious diseases and contributing to the development of new antimicrobial agents (Tamer & Qassir, 2019).

properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c1-2-12-7-9-13(10-8-12)20-16(23)11-24-18-21-17(22-25-18)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMELECQWWVKWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.